molecular formula C12H20N2O2 B13554186 (s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol

Cat. No.: B13554186
M. Wt: 224.30 g/mol
InChI Key: ACOCNCFXRPTYOC-LLVKDONJSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol is a chemical compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol typically involves multi-step organic reactions. One common method is the reaction of a suitable phenol derivative with an amino alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-diethylaminophenol: Lacks the hydroxyl group on the ethyl chain.

    2-Hydroxy-5-diethylaminophenol: Lacks the amino group on the ethyl chain.

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the diethylamino group on the aromatic ring.

Uniqueness

(s)-2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol is unique due to the presence of both the amino and hydroxyl groups on the ethyl chain, as well as the diethylamino group on the aromatic ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-5-(diethylamino)phenol

InChI

InChI=1S/C12H20N2O2/c1-3-14(4-2)9-5-6-10(11(13)8-15)12(16)7-9/h5-7,11,15-16H,3-4,8,13H2,1-2H3/t11-/m1/s1

InChI Key

ACOCNCFXRPTYOC-LLVKDONJSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)[C@@H](CO)N)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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